molecular formula C14H21ClN2O B13087275 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide

Cat. No.: B13087275
M. Wt: 268.78 g/mol
InChI Key: ZPQWAPLYNZJDNE-DTIOYNMSSA-N
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Description

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide is a chemical compound with a complex structure that includes an amino group, a chlorophenyl group, and an isopropylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Chlorophenyl Intermediate:

    Amino Group Introduction: The amino group is introduced via nucleophilic substitution or reductive amination.

    Formation of the Isopropylpropanamide Moiety: This step involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-N-((S)-1-(3-bromophenyl)ethyl)-N-isopropylpropanamide: Similar structure with a bromine atom instead of chlorine.

    2-Amino-N-((S)-1-(3-fluorophenyl)ethyl)-N-isopropylpropanamide: Similar structure with a fluorine atom instead of chlorine.

    2-Amino-N-((S)-1-(3-methylphenyl)ethyl)-N-isopropylpropanamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 2-Amino-N-((S)-1-(3-chlorophenyl)ethyl)-N-isopropylpropanamide imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents.

Properties

Molecular Formula

C14H21ClN2O

Molecular Weight

268.78 g/mol

IUPAC Name

2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C14H21ClN2O/c1-9(2)17(14(18)10(3)16)11(4)12-6-5-7-13(15)8-12/h5-11H,16H2,1-4H3/t10?,11-/m0/s1

InChI Key

ZPQWAPLYNZJDNE-DTIOYNMSSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)Cl)N(C(C)C)C(=O)C(C)N

Canonical SMILES

CC(C)N(C(C)C1=CC(=CC=C1)Cl)C(=O)C(C)N

Origin of Product

United States

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